molecular formula C18H21NO4S2 B2812604 (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1706404-21-8

(1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2812604
CAS RN: 1706404-21-8
M. Wt: 379.49
InChI Key: UVKSGYGDWUQKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it an attractive target for drug development.2.1]octane.

Mechanism of Action

The mechanism of action of (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane is based on its ability to bind to the dopamine transporter. This binding prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels may result in a decrease in drug-seeking behavior, making (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane a potential treatment for addiction.
Biochemical and Physiological Effects
Studies have shown that (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane has several biochemical and physiological effects. One of the most significant effects is its ability to increase dopamine levels in the brain. This increase in dopamine levels may result in a decrease in drug-seeking behavior, making (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane a potential treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane in lab experiments is its high affinity for the dopamine transporter. This makes it an attractive target for drug development. However, one of the limitations is the lack of information regarding its safety and efficacy in humans. Further studies are needed to determine the safety and efficacy of (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane in humans.

Future Directions

There are several future directions for the research of (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane. One of the most promising areas of research is its use as a potential treatment for addiction. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of future research is its potential use as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane for therapeutic applications.
Conclusion
In conclusion, (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its unique structure and high affinity for the dopamine transporter make it an attractive target for drug development. Further studies are needed to determine the safety and efficacy of this compound in humans and its potential use as a treatment for addiction and other neurological disorders.

Synthesis Methods

The synthesis of (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane has been reported in several scientific studies. One of the most common methods involves the reaction of naphthalene-1-sulfonyl chloride with (1R,5S)-8-azabicyclo[3.2.1]oct-3-ene-2,5-dione in the presence of sodium hydride and dimethyl sulfoxide. The resulting product is then treated with methylsulfonyl chloride to obtain (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane.

Scientific Research Applications

(1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a potential treatment for addiction. Studies have shown that this compound has a high affinity for the dopamine transporter, which plays a crucial role in the development of addiction. By binding to the dopamine transporter, (1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane may prevent the reuptake of dopamine, leading to a decrease in drug-seeking behavior.

properties

IUPAC Name

3-methylsulfonyl-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-24(20,21)16-11-14-9-10-15(12-16)19(14)25(22,23)18-8-4-6-13-5-2-3-7-17(13)18/h2-8,14-16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKSGYGDWUQKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane

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